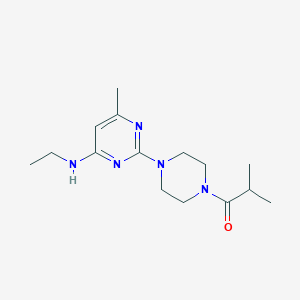
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine, also known as EIMAFEN, is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EIMAFEN is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are key regulators of the cell cycle.
Mécanisme D'action
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine acts as a competitive inhibitor of CDK4 and CDK6 by binding to the ATP-binding pocket of these enzymes. This leads to the inhibition of the phosphorylation of retinoblastoma protein (Rb), which is a key regulator of the G1 to S phase transition of the cell cycle. The inhibition of CDK4 and CDK6 by N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has been shown to have potent antiproliferative activity against various cancer cell lines. It induces G1 phase cell cycle arrest and apoptosis in these cells. In addition, N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine is a potent inhibitor of CDK4 and CDK6, which makes it a valuable tool for studying the role of these enzymes in the cell cycle and cancer. However, N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has limited solubility in water, which can make it difficult to use in certain experiments. In addition, N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has not been extensively studied in vivo, which limits its potential applications in the field of drug development.
Orientations Futures
There are several future directions for the study of N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine. One potential direction is the development of more potent and selective CDK4/6 inhibitors based on the structure of N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine. Another direction is the study of the effects of N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine on the immune system, as CDK4 and CDK6 have been shown to play a role in immune cell proliferation. Finally, the in vivo efficacy and toxicity of N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine need to be studied further to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine involves the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with ethyl 6-methyl-2-oxo-4-pyrimidinecarboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine.
Applications De Recherche Scientifique
N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has been extensively studied for its potential applications in the field of cancer research. CDK4 and CDK6 are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-ethyl-2-(4-isobutyryl-1-piperazinyl)-6-methyl-4-pyrimidinamine has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-5-16-13-10-12(4)17-15(18-13)20-8-6-19(7-9-20)14(21)11(2)3/h10-11H,5-9H2,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKJDOLDSDUYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-2-methylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

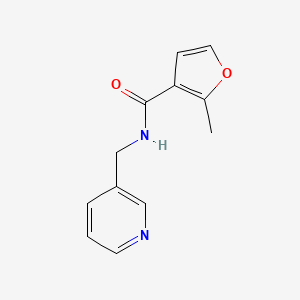

![N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5970974.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5970981.png)
![1-(4-ethoxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970986.png)
![N-(2,4-difluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5970990.png)
![2-[4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5970991.png)
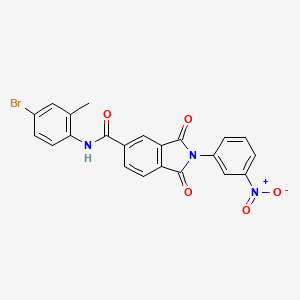
![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)
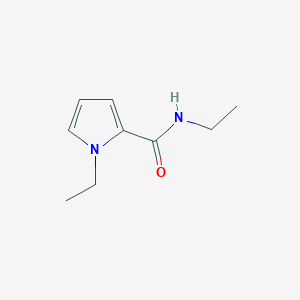

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)
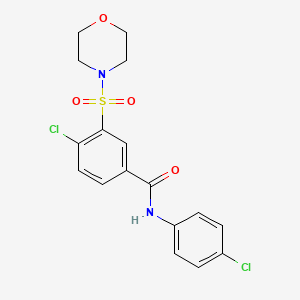
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B5971051.png)